molecular formula C13H17FN2O B1490043 2-(3-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one CAS No. 1282497-20-4

2-(3-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B1490043
CAS No.: 1282497-20-4
M. Wt: 236.28 g/mol
InChI Key: CKJRVYSAOJIXGF-UHFFFAOYSA-N
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Description

2-(3-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

The compound "2-(3-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one" is an intermediate in the synthesis of various chemical compounds. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, showcases the utility of similar compounds in chemical synthesis. The practical pilot-scale method developed for the preparation of 2-fluoro-4-bromobiphenyl from related compounds underlines the importance of such intermediates in pharmaceutical manufacturing (Qiu et al., 2009).

Chemosensor Development

Compounds with structures similar to "this compound" have been utilized in the development of chemosensors. For instance, 4-Methyl-2,6-diformylphenol (DFP)-based compounds are significant for detecting metal ions and anions, showcasing the role of fluoro- and amino-functionalized compounds in creating highly selective and sensitive chemosensors. This highlights the compound's relevance in environmental monitoring and analytical chemistry (Roy, 2021).

Material Science

In the field of materials science, the synthesis of novel compounds and the investigation of their structural properties are crucial. The study on the reaction of chloral with substituted anilines leading to various substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the compound's potential in developing new materials with unique properties (Issac & Tierney, 1996).

Peptide Studies

The incorporation of specific amino acids into peptides for studying their structure and dynamics is another application area. For example, the use of the spin label amino acid TOAC in peptide synthesis aids in the analysis of peptide secondary structure and interaction with membranes, highlighting the potential of incorporating fluorinated and aminated compounds into biomolecules for advanced biophysical studies (Schreier et al., 2012).

Environmental Toxicology

The review on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food underlines the importance of understanding the environmental and health impacts of chemical compounds. It suggests a need for further research on the occurrence, fate, and toxicity of such compounds, which could include derivatives or related structures of "this compound" (Zuiderveen et al., 2020).

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h3-6,12H,1-2,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJRVYSAOJIXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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